MBM-17 - 2083621-90-1

MBM-17

Catalog Number: EVT-3165529
CAS Number: 2083621-90-1
Molecular Formula: C28H28N6O2
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MBM-17 is derived from imidazo[1,2-a]pyridine derivatives, which are known for their biological activity, particularly in cancer treatment. It is classified under the category of small molecule inhibitors targeting specific kinases involved in tumorigenesis. The compound has been documented in various scientific studies as a selective inhibitor with significant antitumor activities both in vitro and in vivo .

Synthesis Analysis

Methods and Technical Details

The synthesis of MBM-17 involves several key steps, typically starting from commercially available imidazo[1,2-a]pyridine derivatives. The general synthetic route includes:

  1. Reagents: The synthesis utilizes specific reagents that facilitate the formation of the desired imidazo[1,2-a]pyridine structure.
  2. Reaction Conditions: Conditions such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for biological testing.

The detailed synthetic pathway can be found in the literature where structure-based design led to the identification of MBM-17 as a promising candidate .

Molecular Structure Analysis

Structure and Data

MBM-17 possesses a unique molecular structure characterized by its imidazo[1,2-a]pyridine core. The molecular formula is C₁₃H₁₃N₅O, and its molecular weight is approximately 241.27 g/mol. The compound's structure allows it to effectively bind to the active site of Nek2, inhibiting its activity.

Key structural features include:

  • Pyridine Ring: Contributes to the planarity and electronic properties essential for binding.
  • Imidazole Moiety: Enhances interactions with the kinase domain of Nek2.

Crystallographic data and computational modeling have provided insights into the binding interactions between MBM-17 and Nek2 .

Chemical Reactions Analysis

Reactions and Technical Details

MBM-17 undergoes specific interactions with biological targets that can be categorized into:

  1. Inhibition Mechanism: It binds to the ATP-binding site of Nek2, preventing phosphorylation events crucial for cell cycle progression.
  2. Cellular Effects: In cancer cell lines, MBM-17 has been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest at G2/M phases.

The compound's efficacy is quantified by its half-maximal inhibitory concentration (IC50), reported at 3 nM, indicating its potency .

Mechanism of Action

Process and Data

The mechanism by which MBM-17 exerts its effects involves:

  1. Target Engagement: Binding to Nek2 inhibits its kinase activity.
  2. Downstream Effects: This inhibition leads to disrupted signaling pathways that regulate cell division and survival, ultimately resulting in reduced tumor growth.
  3. Induction of Apoptosis: By interfering with Nek2 function, MBM-17 promotes apoptotic pathways in cancer cells.

Research indicates that this compound's ability to selectively target Nek2 makes it an attractive candidate for further development in cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with biological macromolecules primarily through non-covalent interactions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties .

Applications

Scientific Uses

MBM-17 has several applications in scientific research:

  • Cancer Research: As a Nek2 inhibitor, it is used to study the role of this kinase in tumor biology and cell cycle regulation.
  • Drug Development: It serves as a lead compound for developing new anticancer therapies targeting similar kinases.
  • Biological Assays: Utilized in assays assessing cell proliferation and apoptosis mechanisms.

The ongoing research into MBM-17 highlights its potential impact on developing targeted cancer therapies .

Structure-Based Design & Molecular Optimization of MBM-17

Scaffold Selection: Imidazo[1,2-a]pyridine as a Core Structural Motif

The imidazo[1,2-a]pyridine scaffold was strategically selected as the foundation for MBM-17 due to its proven "drug prejudice" – a term denoting intrinsic bioactivity and favorable pharmacokinetic properties observed in clinically successful drugs. This bicyclic 5-6 heterocyclic system features:

  • Electron-Rich Character: The nitrogen atoms and π-conjugated system enable diverse binding interactions (hydrogen bonding, π-stacking, electrostatic) with biological targets [1] [6].
  • Structural Mimicry: Its planar geometry resembles purine nucleobases, facilitating interactions with ATP-binding sites in kinases .
  • Robust Synthetic Accessibility: Straightforward functionalization at C-3, C-6, and C-8 positions allows extensive SAR exploration [9].

Marketed drugs utilizing this scaffold include zolpidem (GABA_A agonist) and alpidem (anxiolytic), demonstrating its clinical relevance and favorable ADME profiles [1] [6]. For NEK2 inhibition, the imidazo[1,2-a]pyridine core provides an optimal structural framework for anchoring inhibitors within the kinase's ATP-binding pocket while accommodating steric and electronic modifications critical for potency and selectivity [9].

Table 1: Comparative Analysis of Kinase Inhibitor Scaffolds

ScaffoldBinding Energy (ΔG, kcal/mol)Synthetic VersatilityClinical Precedence
Imidazo[1,2-a]pyridine-9.40 (MBM-17/NEK2) [2]High (3 modification sites)Zolpidem, Alpidem [1]
Benzimidazole-7.2 (Avg. for NEK2) [9]ModerateAlbendazole [6]
Aminopyrazine-8.1 (Avg. for NEK2) [9]LowNone significant

Computational Docking Studies for Nek2 Binding Affinity Prediction

Molecular docking simulations were pivotal in optimizing MBM-17's binding to NEK2, a serine/threonine kinase overexpressed in multiple cancers. Key computational approaches included:

  • Binding Pose Prediction: Rigid-receptor docking using NEK2's crystal structure (PDB: 2W5A) identified the imidazo[1,2-a]pyridine core's orientation within the ATP-binding cleft [2] [9].
  • Critical Interactions:
  • Tripartite hydrogen bonding: (1) Imidazo N atom ↔ Cys89 backbone NH, (2) Amide carbonyl ↔ Asp159 side chain, (3) Amide NH ↔ Asp159 carboxylate [2] [9].
  • π-π stacking between the scaffold and hydrophobic residues (Leu91, Phe175) in the affinity pocket [9].
  • Free Energy Calculations: Molecular mechanics/generalized Born surface area (MM/GBSA) yielded a predicted ΔG of -9.40 kcal/mol, correlating with sub-nanomolar experimental IC₅₀ (3 nM) [2].

Validation occurred through cellular assays measuring phosphorylation of Hec1(S165), a direct NEK2 substrate. MBM-17 inhibited Hec1 phosphorylation in HCT-116 cells with an EC₅₀ of 0.25 μM, confirming target engagement predicted computationally [2] [3].

Table 2: Key Binding Interactions of MBM-17 in NEK2 Predicted by Docking

Interaction TypeResidues InvolvedDistance (Å)Energy Contribution (kcal/mol)
Hydrogen BondCys89 (Backbone)2.1-1.8
Hydrogen BondAsp159 (Side Chain)1.9, 2.3-3.2 (combined)
π-π StackingPhe1753.8-1.5
Hydrophobic ContactLeu914.2-0.9

Bioisosteric Replacement Strategies for Enhanced Selectivity

To minimize off-target effects (particularly against Aurora A, sharing 31% identity with NEK2), bioisosteric replacements were systematically implemented:

  • Pyrazole → Methoxypyridine Switch: Replacement of the initial pyrazole moiety with methoxypyridine improved NEK2 selectivity 15-fold by:
  • Introducing a steric "bump" that clashes with Aurora A's narrower affinity pocket [9].
  • Enhancing water-mediated hydrogen bonds unique to NEK2's hinge region [9].
  • Thiophene vs. Phenyl Comparative Analysis: Introduction of thiophene at C-3 (replacing phenyl) maintained potency (IC₅₀ = 38 nM) while reducing metabolic clearance in rat liver microsomes by 40% due to attenuated CYP3A4 oxidation [9].
  • Amide Bioisosteres: Replacing the benzamide with a thiazole carboxamide improved membrane permeability (PAMPA log P_e = -5.2 vs. -4.8 for benzamide) without compromising NEK2 affinity [9].

These modifications yielded MBM-17 with >100-fold selectivity for NEK2 over Aurora A and CDK2, confirmed via kinome-wide profiling (468 kinases screened) [3] [9].

Table 3: Impact of Bioisosteric Replacements on MBM-17 Properties

Modification SiteOriginal GroupBioisostereNEK2 IC₅₀ (nM)Aurora A IC₅₀ (μM)Microsomal Stability (t₁/₂, min)
Affinity PocketPyrazole2-Methoxypyridine3>1042 (Rat) / 37 (Human)
Ribose PocketPhenylThiophene-2-yl5>1051 (Rat) / 45 (Human)
Linker RegionBenzamideThiazole-4-carboxamide8>1063 (Rat) / 58 (Human)

Nonlinear Structure-Activity Relationship (SAR) Profiling

SAR analysis revealed nonlinear potency trends, challenging conventional additive design principles:

  • Electron-Withdrawing Group (EWG) Paradox: While a -CF₃ group at C-6 enhanced cellular potency (IC₅₀ = 48 nM in MGC-803), stronger EWGs (-NO₂) decreased activity 10-fold due to disrupted π-stacking with Phe175 [9].
  • Nonlinear Hydrophobicity Trends: Optimal log P of 3.2 ± 0.3 was critical; higher hydrophobicity (>log P 4.0) reduced solubility and impaired tumor penetration in xenografts despite maintained enzyme inhibition [3] [9].
  • R-Group Optimization:
  • N,N-dimethylaminoethyl: Essential for solubility (cLog P reduction from 4.1 to 2.9) and salt bridge formation with Glu139.
  • Benzyloxy group: Maximal activity with unsubstituted phenyl; ortho-methylation decreased IC₅₀ 8-fold by inducing torsional strain [9].

The culmination of SAR insights yielded clinical candidate 28e (MBM-17 prototype) with:

  • IC₅₀ = 38 nM against MGC-803 gastric cancer cells [9].
  • Tumor growth inhibition (TGI) = 89% in HCT-116 xenografts at 20 mg/kg (i.p., BID) [3].

Table 4: Nonlinear SAR Trends in Imidazo[1,2-a]pyridine Derivatives

PositionOptimal SubstituentSub-Optimal ExamplePotency Drop (Fold)Probable Cause
C-6-CF₃-NO₂10Disrupted π-stacking
C-3Thiophen-2-ylThiophen-3-yl6Altered dihedral angle (>15°)
R₁ (Amide)-CONH₂-CN25Loss of H-bond to Lys37 backbone

Properties

CAS Number

2083621-90-1

Product Name

MBM-17

IUPAC Name

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide

Molecular Formula

C28H28N6O2

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35)

InChI Key

RENORGCYKWQFMO-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5

Canonical SMILES

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.